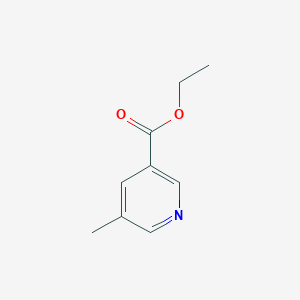

5-甲基烟酸乙酯

描述

Ethyl 5-methylnicotinate, also known as 5-methylnicotinate ethyl ester, is a derivative of nicotinic acid, an essential nutrient. It is an organic compound that has been studied for its potential applications in a variety of scientific research experiments and laboratory experiments. The structure of ethyl 5-methylnicotinate consists of a methyl group attached to the nitrogen atom of the nicotinic acid. This compound is a white crystalline solid with a melting point of 86°C and a boiling point of 140°C. It is soluble in water and other organic solvents.

科学研究应用

药物制剂

5-甲基烟酸乙酯因其作为血管扩张剂的特性而被用于药物制剂。 它可以增强活性成分在乳膏和喷雾剂中的透皮渗透,这对缓解关节、肌腱和肌肉的疼痛和酸痛特别有益 。 其在止痛喷雾剂中的功效已通过使用高效液相色谱-二极管阵列检测器 (HPLC-DAD) 同时测定该化合物和其他水杨酸衍生物而得到证实 .

镇痛和发红应用

作为烟酸的酯类,5-甲基烟酸乙酯也用作镇痛剂和发红剂。 这些特性使其在许多用于缓解肌肉和关节疼痛的局部乳膏和喷雾剂中发挥作用 .

抗炎剂的合成

包括 5-甲基烟酸乙酯在内的烟酸衍生物因其抗炎和镇痛功效而被合成。 一些研究表明,某些 2-取代芳基烟酸衍生物表现出优异的抗炎性能 .

化学研究和合成

在化学研究中,5-甲基烟酸乙酯因其稳定性和反应性而成为宝贵的试剂。 它用于合成各种有机化合物,可以作为更复杂化学结构的前体 .

分析化学

该化合物的特性在分析化学中被利用,用于开发用于检测和定量药物产品中活性成分的灵敏和精确方法。 其存在可以通过使用诸如 HPLC-DAD 之类的技术进行定量,如前所述 .

作用机制

Target of Action

Ethyl 5-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

The mode of action of Ethyl 5-methylnicotinate involves its interaction with its primary targets, leading to peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .

Biochemical Pathways

It is known that the metabolism of similar compounds, such as ethanol, involves at least three distinct enzymatic pathways . These pathways include the alcohol dehydrogenase (ADH) pathway, the microsomal ethanol oxidizing system (MEOS), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (FAEE) synthase .

Pharmacokinetics

Similar compounds like methyl nicotinate are known to be absorbed following topical administration

Result of Action

The molecular and cellular effects of Ethyl 5-methylnicotinate’s action primarily involve the induction of peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .

生化分析

Biochemical Properties

It is known that similar compounds, such as Methyl nicotinate, act as peripheral vasodilators enhancing local blood flow at the site of application . This suggests that Ethyl 5-methylnicotinate may interact with enzymes, proteins, and other biomolecules involved in vasodilation and blood flow regulation.

Cellular Effects

Based on the effects of similar compounds, it can be hypothesized that Ethyl 5-methylnicotinate may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds like Methyl nicotinate are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that Ethyl 5-methylnicotinate may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models

Metabolic Pathways

Similar compounds like ethanol are metabolized through complex catabolic pathways . This suggests that Ethyl 5-methylnicotinate may be involved in similar metabolic pathways, interacting with various enzymes or cofactors.

Transport and Distribution

Similar compounds like Methyl nicotinate are known to act as peripheral vasodilators, suggesting that Ethyl 5-methylnicotinate may be transported and distributed in a similar manner .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that Ethyl 5-methylnicotinate may have a specific subcellular localization that affects its activity or function.

属性

IUPAC Name |

ethyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463648 | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20826-02-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

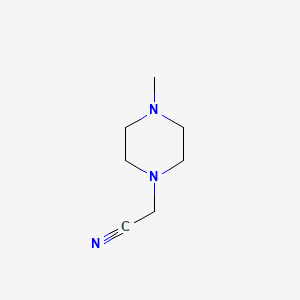

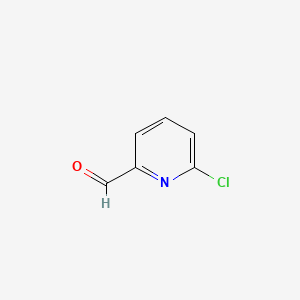

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

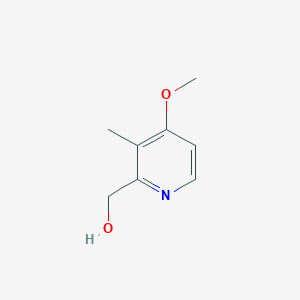

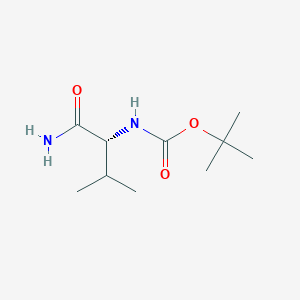

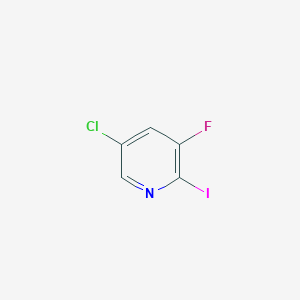

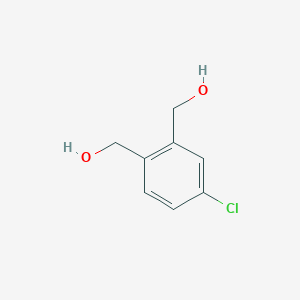

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)